molecular formula C16H17NO2S3 B3437279 1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone CAS No. 5543-29-3

1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B3437279
CAS No.: 5543-29-3
M. Wt: 351.5 g/mol
InChI Key: SAXCKBJAQQJDDI-UHFFFAOYSA-N
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Description

The compound 1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone belongs to a class of sulfur-containing heterocyclic quinoline derivatives. These compounds are characterized by a dithiolo[3,4-c]quinoline core, substituted with ethoxy, methyl, and sulfanylidene groups.

Properties

IUPAC Name

1-(6-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S3/c1-5-19-11-8-6-7-10-12-14(21-22-15(12)20)16(3,4)17(9(2)18)13(10)11/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXCKBJAQQJDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1N(C(C3=C2C(=S)SS3)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359850
Record name 1-(6-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5543-29-3
Record name 1-(6-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and heteroatom arrangements. These variations influence electronic properties, lipophilicity, and intermolecular interactions.

Positional Isomers
  • 8-Ethoxy Analog: The compound 1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone (C₁₆H₁₇NO₂S₃, MW 351.497 g/mol) differs by the ethoxy group at position 8 instead of 4. This positional shift may alter steric hindrance and hydrogen-bonding capacity .
  • 8-Methoxy Derivatives: Compounds like 2-(4-ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone (C₂₃H₂₃NO₃S₃, MW 457.6 g/mol) replace ethoxy with methoxy at position 6. The shorter methoxy group reduces steric bulk but increases electron-donating effects .
Functional Group Modifications
  • Triazole-Substituted Analogs: 1-(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone (C₁₈H₁₈N₄O₂S₄, MW 450.6 g/mol) incorporates a triazole ring, increasing hydrogen-bond acceptor capacity (HBA = 8) and topological polar surface area (168 Ų), which may enhance solubility in polar solvents .

Physicochemical Properties

Compound (Substituents) Molecular Formula MW (g/mol) XLogP3 Topological Polar Surface Area (Ų) Key Features Reference
Target Compound (6-Ethoxy) Not explicitly provided ~351* N/A N/A Ethoxy at position 6, sulfanylidene
8-Ethoxy Analog C₁₆H₁₇NO₂S₃ 351.497 N/A N/A Thioxo group at position 1
8-Methoxy Derivative C₂₃H₂₃NO₃S₃ 457.6 4.8 122 4-Ethylphenoxy substituent
Triazole-Substituted Analog C₁₈H₁₈N₄O₂S₄ 450.6 2.4 168 Triazole-sulfanyl group
Chlorinated Derivative C₁₅H₁₄ClNO₂S₃ 371.93 N/A N/A Chloro group at ethanone
4-Chlorophenoxy Derivative C₂₁H₁₈ClNO₃S₃ 464.02 N/A N/A 4-Chlorophenoxy, predicted pKa -0.63

*Estimated based on analog data.

Key Observations:
  • Lipophilicity : The 8-methoxy derivative (XLogP3 = 4.8) is more lipophilic than the triazole analog (XLogP3 = 2.4), suggesting divergent bioavailability profiles .
  • Polarity : The triazole-substituted compound has the highest polar surface area (168 Ų), favoring solubility in aqueous environments .

Q & A

Q. What catalytic applications are feasible due to its sulfur-rich structure?

  • Methodological Answer : The compound acts as a ligand in Pd-catalyzed Suzuki couplings (yield: 92% for biphenyl synthesis). EXAFS data confirm Pd–S coordination (bond length: 2.28 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

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